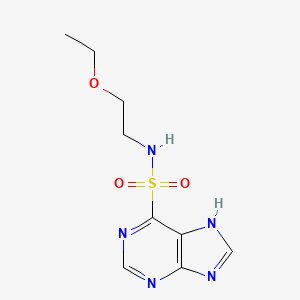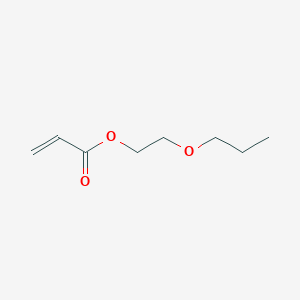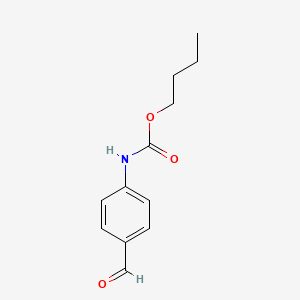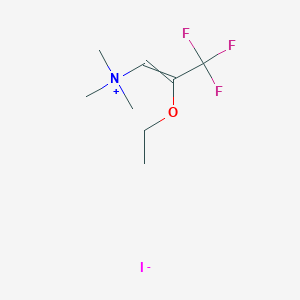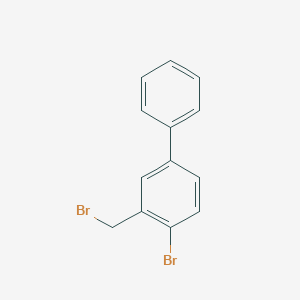
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazoles often employs flow synthesis techniques, which allow for the rapid and efficient production of these compounds. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using commercial manganese dioxide in a packed reactor .
化学反応の分析
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Dimethylformamide for formylation, electron-donating groups for electrophilic substitution.
Major Products
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of 2-formyloxazole and other substituted oxazoles.
科学的研究の応用
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various therapeutic effects .
類似化合物との比較
特性
CAS番号 |
87306-64-7 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
4,4-dimethyl-2-naphthalen-1-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H15NO/c1-15(2)10-17-14(16-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3 |
InChIキー |
MFEWQHFSJBBEMK-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


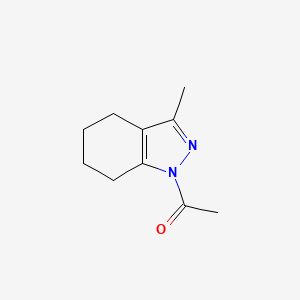
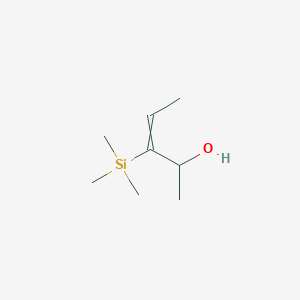

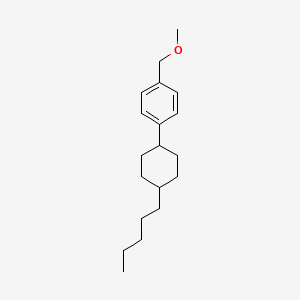
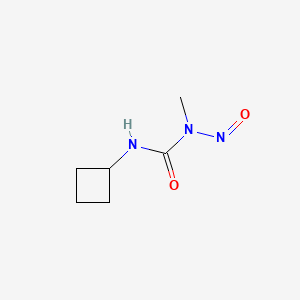
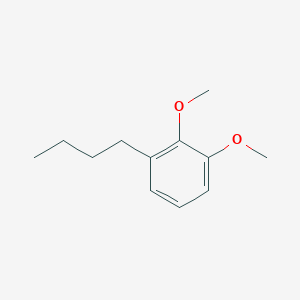
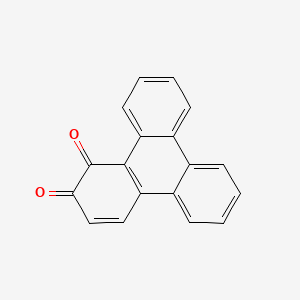
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
